5-Methoxyseselin
Overview
Description
5-Methoxyseselin is an important pharmaceutical intermediate that can be prepared from the extract of Toddalia asiatica . It can act as a type 4 phosphodiesterase inhibitor, used to inhibit PDE4 enzyme, and then used to treat inflammatory diseases such as asthma or allergic rhinitis and other diseases related to PDE4 .
Synthesis Analysis
The synthesis of this compound involves the extraction of Toddalia asiatica roots. The roots are dried, crushed into a powder, and then isolated to identify coumarin compounds with aggregation-induced emission properties . The extraction process involves the use of organic solvents and various extraction techniques .Molecular Structure Analysis
This compound is a coumarin compound with a molecular formula of C15H14O4 and a molecular weight of 258.27 . It is a member of coumarins .Chemical Reactions Analysis
This compound exhibits unique fluorescent properties upon aggregation in aqueous media. It forms different extents of aggregates with the assistance of protonic solvents, leading to electron/energy transfer .Physical And Chemical Properties Analysis
This compound has a melting point of 154-156 °C, a boiling point of 441.2±45.0 °C (Predicted), and a density of 1.225±0.06 g/cm3 (Predicted) .Scientific Research Applications
Antibacterial Activity
5-Methoxyseselin has been studied for its in vitro antibacterial activity. A synthetic approach to this natural coumarin and its derivatives showed significant antibacterial properties, particularly against certain bacterial strains. The research also discussed structure-activity relationships, indicating the potential of this compound in antibacterial applications (Melliou et al., 2005).
Chemical Synthesis
A study focused on the chemical synthesis of this compound, demonstrating a catalyst-free, one-pot construction of its skeleton in water. This method provides an efficient way to produce this compound, potentially useful for various research and medicinal purposes (Cao et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
The unique water-sensitive fluorescence property of 5-Methoxyseselin enables its successful application for wash-free mitochondria imaging . This discovery not only demonstrates an ingenious tactic to seek new aggregation-induced emission luminogens (AIEgens) from natural fluorescent species but also benefits the structure design and application exploration of next-generation AIEgens .
properties
IUPAC Name |
5-methoxy-8,8-dimethylpyrano[2,3-f]chromen-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-15(2)7-6-10-12(19-15)8-11(17-3)9-4-5-13(16)18-14(9)10/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMRQYJUVCXNGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C3C(=C(C=C2O1)OC)C=CC(=O)O3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80302933 | |
Record name | 5-Methoxyseselin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80302933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5-Methoxyseselin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034255 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
31525-76-5 | |
Record name | 5-Methoxy-8,8-dimethyl-2H,8H-benzo[1,2-b:3,4-b′]dipyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31525-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 155351 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031525765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC155351 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155351 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methoxyseselin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80302933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methoxyseselin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034255 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
162 - 164 °C | |
Record name | 5-Methoxyseselin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034255 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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